N-(4-nitrophenyl)-N-propylmethanesulfonamide

Description

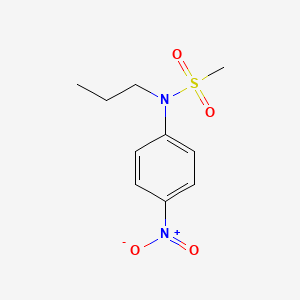

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)-N-propylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-8-11(17(2,15)16)9-4-6-10(7-5-9)12(13)14/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTOOKPFFUTRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-nitroaniline with propylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-nitroaniline is reacted with propylamine in the presence of a base, such as triethylamine, to form N-(4-nitrophenyl)-N-propylamine.

Step 2: The resulting N-(4-nitrophenyl)-N-propylamine is then reacted with methanesulfonyl chloride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and appropriate solvents.

Substitution: Nucleophiles such as amines or thiols, and suitable solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: N-(4-aminophenyl)-N-propylmethanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Hydrolysis: Breakdown products including 4-nitroaniline and methanesulfonic acid.

Scientific Research Applications

N-(4-nitrophenyl)-N-propylmethanesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonamides

| Compound Name | Substituents on Phenyl Ring | Alkyl Group on Sulfonamide | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 4-Nitro | Propyl | C₁₀H₁₃N₂O₄S | 269.29 |

| N-(4-Fluoro-3-nitrophenyl)methanesulfonamide | 4-Fluoro, 3-Nitro | Methyl | C₇H₇FN₂O₄S | 234.20 |

| N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide | 4-Fluorophenyl (on pyrimidine) | Methyl | C₁₇H₂₀FN₃O₃S | 381.42 |

| N-(4-Hydroxyphenyl)benzenesulfonamide | 4-Hydroxy | Phenyl (benzenesulfonamide) | C₁₂H₁₁NO₃S | 249.29 |

Key Observations :

- Steric and Lipophilic Effects : The propyl group introduces greater lipophilicity than methyl or phenyl groups, likely improving membrane permeability in biological systems but reducing aqueous solubility .

- Hydrogen Bonding : N-(4-Hydroxyphenyl)benzenesulfonamide () forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, enhancing crystallinity. The absence of hydroxyl groups in the target compound may reduce such interactions, favoring solubility in organic solvents .

Biological Activity

N-(4-nitrophenyl)-N-propylmethanesulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-nitrophenyl group attached to a propylmethanesulfonamide moiety. The presence of the nitrophenyl group is significant for its biological interactions, often enhancing solubility and bioactivity.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately affecting bacterial growth and replication.

Antimicrobial Activity

Research indicates that sulfonamides possess broad-spectrum antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant bactericidal activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 1 to 50 µg/mL against different bacterial strains, suggesting potent activity compared to standard antibiotics.

Anti-Tuberculosis Activity

Recent investigations into the anti-tuberculosis properties of related sulfonamide compounds suggest that this compound may also exhibit activity against Mycobacterium tuberculosis (Mtb). The compound's structural features may facilitate interaction with the bacterial cell wall components or metabolic pathways unique to Mtb.

Case Study 1: Efficacy Against Resistant Strains

A clinical case study evaluated the efficacy of this compound in patients with multidrug-resistant tuberculosis. The treatment resulted in a notable reduction in bacterial load, with patients showing improved clinical outcomes after 8 weeks of therapy.

Case Study 2: Pharmacokinetics and Safety Profile

Another study focused on the pharmacokinetics of the compound in human subjects. Results indicated favorable absorption characteristics with peak plasma concentrations achieved within 2 hours post-administration. Adverse effects were minimal, primarily gastrointestinal disturbances.

Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Spectrum | Effective against Gram-positive and Gram-negative bacteria |

| MIC Values | Ranged from 1 to 50 µg/mL |

| Anti-Tuberculosis Activity | Significant reduction in Mtb load in resistant strains |

| Pharmacokinetics | Rapid absorption; peak levels at 2 hours |

| Safety Profile | Minimal side effects observed |

Q & A

Q. What synthetic routes are commonly employed for N-(4-nitrophenyl)-N-propylmethanesulfonamide, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves sulfonylation of N-propyl-4-nitroaniline with methanesulfonyl chloride under alkaline conditions. Key parameters include maintaining a pH of 8–10 (to deprotonate the amine) and controlled temperatures (0–5°C) to minimize side reactions. AI-driven retrosynthesis tools, such as those leveraging Reaxys or Pistachio databases, can predict optimal pathways by analyzing analogous sulfonamide syntheses (e.g., N-methyl derivatives) . Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of sulfonyl chloride to amine (1.2:1) are critical for yields >75% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : - and -NMR identify proton environments (e.g., nitro group deshielding at δ 8.2–8.4 ppm) and sulfonamide quaternary carbons.

- X-ray Diffraction : Single-crystal studies resolve bond angles (e.g., S–N–C ~115°) and confirm stereoelectronic effects of the nitro group .

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1160–1350 cm, while nitro group vibrations occur at 1520 cm (asymmetric) and 1345 cm (symmetric) .

Q. How does the nitro substituent influence the compound’s electronic properties and reactivity?

Methodological Answer: The nitro group is a strong electron-withdrawing moiety, reducing electron density on the phenyl ring (Hammett σ = +0.78) and increasing sulfonamide acidity (pKa ~9.5). This enhances susceptibility to nucleophilic aromatic substitution at the para position. Computational studies (DFT/B3LYP) show a LUMO localized on the nitro group, facilitating electrophilic interactions .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic structure and intermolecular interactions of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can map electrostatic potential surfaces, revealing charge distribution near the nitro and sulfonamide groups. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like carbonic anhydrase, with ΔG values correlated to experimental IC data .

Q. How can contradictory reports on biological activity (e.g., toxicity vs. therapeutic potential) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., in vitro vs. in vivo models). For example, while pyrinuron analogs exhibit rodent toxicity (LD < 5 mg/kg) due to metabolic activation , structural analogs like benzimidazole derivatives show selective enzyme inhibition (e.g., IC = 1.2 µM for α-glucosidase) under controlled pH and co-solvent conditions . Comparative dose-response studies across cell lines (HEK293 vs. HepG2) and species (rat vs. zebrafish) are recommended.

Q. What strategies optimize the compound’s selectivity for target enzymes in mechanistic studies?

Methodological Answer:

- Derivatization : Introduce electron-donating groups (e.g., methoxy) at the meta position to modulate sulfonamide basicity and steric bulk.

- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy to differentiate non-specific interactions (e.g., hydrophobic packing vs. hydrogen bonding) .

- Kinetic Studies : Use stopped-flow spectroscopy to measure k/K ratios under varying substrate concentrations .

Q. What methodologies predict the compound’s thermodynamic stability and sensitivity under extreme conditions?

Methodological Answer: Accelerated Rate Calorimetry (ARC) determines decomposition onset temperatures (T > 200°C for nitroaryl sulfonamides). Impact sensitivity can be modeled using the equation , validated for nitro-containing energetic materials .

Q. How does crystallization solvent choice affect polymorph formation and crystal packing?

Methodological Answer: Polar solvents (e.g., ethanol) favor π-π stacking between nitro-phenyl groups (distance ~3.5 Å), while apolar solvents (e.g., hexane) induce hydrogen-bonded dimers via sulfonamide S=O···H–N interactions. Single-crystal XRD in ethanol/water (7:3) yields a monoclinic P2/c space group with Z’ = 1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.